molecular formula C16H21BClFO3 B595797 2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256360-17-4

2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B595797
CAS No.: 1256360-17-4
M. Wt: 326.599
InChI Key: JPKOOSAIHYNUSJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a boron atom within a dioxaborolane ring, which is known for its stability and reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the boronic ester through the reaction of a suitable boronic acid or boronate ester with the corresponding halogenated aromatic compound. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the halogenated aromatic compound reacts with a boronic acid derivative under mild conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The compound’s unique structure allows it to participate in a range of chemical reactions, facilitating its use in diverse applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-5-methoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4-Chloro-5-(cyclopropylmethoxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4-Bromo-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

What sets 2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from similar compounds is its specific combination of substituents, which confer unique reactivity and stability. The presence of the cyclopropylmethoxy group enhances its lipophilicity, while the fluorine atom increases its metabolic stability, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[4-chloro-5-(cyclopropylmethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BClFO3/c1-15(2)16(3,4)22-17(21-15)11-7-14(12(18)8-13(11)19)20-9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKOOSAIHYNUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682335
Record name 2-[4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-17-4
Record name 1,3,2-Dioxaborolane, 2-[4-chloro-5-(cyclopropylmethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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